molecular formula C9H5BrF6O B6317682 1-Bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene CAS No. 197015-76-2

1-Bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene

Cat. No.: B6317682
CAS No.: 197015-76-2
M. Wt: 323.03 g/mol
InChI Key: YIFDBBHNLFFMOD-UHFFFAOYSA-N
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Description

1-Bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene is an organic compound with the molecular formula C9H5BrF6O. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, methoxy, and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of 2-methoxy-3,5-bis(trifluoromethyl)benzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene is used in various scientific research applications, including:

Comparison with Similar Compounds

1-Bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its combination of bromine, methoxy, and trifluoromethyl groups, which contribute to its distinct reactivity and versatility in various applications.

Properties

IUPAC Name

1-bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF6O/c1-17-7-5(9(14,15)16)2-4(3-6(7)10)8(11,12)13/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFDBBHNLFFMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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